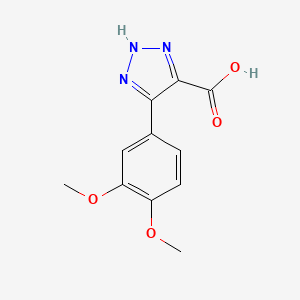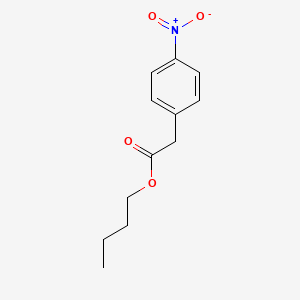
Butyl 2-(4-nitrophenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 2-(4-nitrophenyl)acetate is an organic compound with the molecular formula C₁₂H₁₅NO₄. It is an ester derived from butanol and 2-(4-nitrophenyl)acetic acid. This compound is known for its applications in various scientific research fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-(4-nitrophenyl)acetate typically involves the esterification of 2-(4-nitrophenyl)acetic acid with butanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous esterification process. This involves the use of reactive distillation, which combines the reaction and separation steps into a single unit, thereby increasing efficiency and reducing costs .
化学反応の分析
Types of Reactions
Butyl 2-(4-nitrophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding acid and alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Hydrolysis can be achieved using aqueous sodium hydroxide.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-(4-Aminophenyl)acetic acid.
Reduction: Butanol and 2-(4-nitrophenyl)acetic acid.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
Butyl 2-(4-nitrophenyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments
作用機序
The mechanism of action of Butyl 2-(4-nitrophenyl)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The ester group can be hydrolyzed to release the active acid form, which can further interact with cellular targets .
類似化合物との比較
Similar Compounds
Butyl acetate: Similar ester structure but lacks the nitro group.
2-(4-Nitrophenyl)acetic acid: Similar aromatic structure but lacks the ester group.
Methyl 2-(4-nitrophenyl)acetate: Similar ester structure but with a methyl group instead of a butyl group.
Uniqueness
Butyl 2-(4-nitrophenyl)acetate is unique due to the presence of both the ester and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C12H15NO4 |
|---|---|
分子量 |
237.25 g/mol |
IUPAC名 |
butyl 2-(4-nitrophenyl)acetate |
InChI |
InChI=1S/C12H15NO4/c1-2-3-8-17-12(14)9-10-4-6-11(7-5-10)13(15)16/h4-7H,2-3,8-9H2,1H3 |
InChIキー |
HOKYCVISTXKHLD-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)CC1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-5-(1-methylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13871725.png)
![[4-[1-(1H-imidazol-5-yl)ethyl]pyridin-3-yl]methanol](/img/structure/B13871729.png)
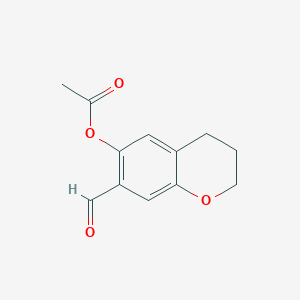

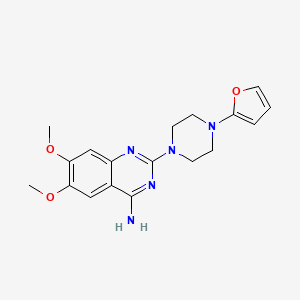
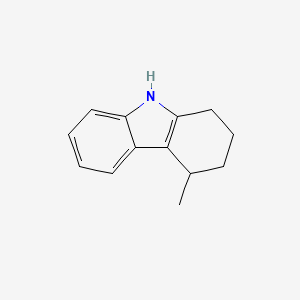
![N'-[2-(1,3-benzodioxol-5-yl)-3-hydroxy-4-oxochromen-6-yl]-3-methoxypropanimidamide](/img/structure/B13871752.png)
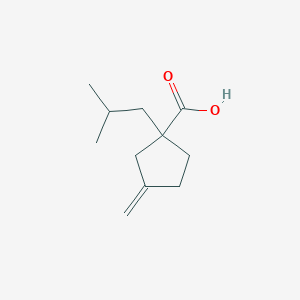
![Tert-butyl 4-[(2-methyl-3-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13871766.png)

![4-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B13871791.png)


